molecular formula C26H25N3O4S3 B2978241 Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 457909-94-3

Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2978241
CAS No.: 457909-94-3
M. Wt: 539.68
InChI Key: ZKSCATRYJRWYRR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:

  • A tetrahydrobenzo[b]thiophene core with an ethyl carboxylate group at position 2.
  • A thioacetamido linker at position 2, connecting to a thieno[2,3-d]pyrimidine moiety substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

ethyl 2-[[2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S3/c1-3-33-26(31)22-17-6-4-5-7-19(17)36-25(22)29-20(30)13-35-24-21-18(12-34-23(21)27-14-28-24)15-8-10-16(32-2)11-9-15/h8-12,14H,3-7,13H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSCATRYJRWYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activities based on available research and patents.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Thieno[2,3-d]pyrimidine core
  • Tetrahydrobenzo[b]thiophene moiety
  • Methoxyphenyl substituent

This structural complexity may contribute to its diverse biological activities.

1. Anticancer Properties

Research indicates that compounds related to thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation across various cell lines. The compound has been associated with:

  • Inhibition of tumor growth : In vitro studies suggest that it may induce apoptosis in cancer cells.
  • Mechanism of action : The proposed mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

2. Calcium Receptor Antagonism

Patents have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as calcium receptor antagonists. These compounds can influence calcium homeostasis in cells, which is crucial for various physiological processes:

  • Calcium signaling : Disruption of calcium signaling pathways can lead to altered cellular functions, making these compounds valuable in treating conditions linked to calcium dysregulation .

3. Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes:

  • Protein Tyrosine Phosphatases (PTP) : Related compounds have shown selectivity for PTP1B over other phosphatases, indicating a potential role in managing metabolic disorders and diabetes .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis in cancer cells
Calcium receptor antagonismModulates calcium signaling
Enzyme inhibitionInhibits PTP1B

Case Study: Anticancer Activity

A study conducted on a series of thieno[2,3-d]pyrimidine derivatives demonstrated that certain modifications could enhance their anticancer efficacy. The compound exhibited an IC50 value indicating effective inhibition of cancer cell lines such as MCF7 and T47D. The results suggested that structural modifications significantly influence biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name / ID Core Structure Key Substituents/Modifications Biological Activity (If Reported) Reference Evidence
Target Compound Tetrahydrobenzo[b]thiophene Thieno[2,3-d]pyrimidin-4-yl-thio, 4-methoxyphenyl Not explicitly reported -
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxy-oxoethyl chain Synthetic intermediate
Benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one (3) Benzothieno-thiazinone Thiazinone ring, no thioether linkage Anticancer (MCF-7 cells)
Ethyl 2-(2-thenoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (3) Tetrahydrobenzo[b]thiophene Thiophene carbonyl (no pyrimidine) Anti-inflammatory
EU1794-29 Tetrahydrobenzo[b]thiophene Thiazolidinone-imino group NMDAR modulation (neurological target)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates Dimethylthiophene Cyanoacrylamido, substituted phenyl Antioxidant, anti-inflammatory

Key Observations :

  • The thienopyrimidine-thioether linkage in the target compound distinguishes it from analogues with simpler carbonyl or cyano substituents.
  • Compounds lacking the pyrimidine ring (e.g., ) show reduced anticancer activity, highlighting the importance of this moiety for targeting kinases or DNA-interacting proteins .

Challenges :

  • Low yields in multicomponent reactions (e.g., 22% in ) suggest the need for optimized conditions for the target compound .
  • Thioether formation (critical for the target) may require selective alkylation or Mitsunobu conditions to avoid side reactions .

Table 3: Activity Profiles of Analogues

Compound Type Activity IC50 / Efficacy Structural Determinants Reference Evidence
Benzo[4,5]thieno[2,3-d]pyrimidin-4-one () Anticancer (MCF-7 cells) IC50: 23.2–95.9 µM; Tumor mass reduction: 26.6% Alkylation at N3 enhances potency.
Thieno[2,3-d]pyrimidin-4-one () Anti-inflammatory Significant activity (compound 7c, 9b) Thiophene carbonyl and cyclic oxazine moieties.
EU1794-29 () NMDAR modulation Not quantified Thiazolidinone-imino group critical for binding.

SAR Highlights :

  • Electron-donating groups (e.g., 4-methoxy in the target) improve bioavailability and target engagement compared to electron-withdrawing substituents .
  • Thioether linkages (as in the target) may enhance metabolic stability over ester or amide bonds .
  • Pyrimidine rings are essential for anticancer activity, likely via kinase inhibition or DNA intercalation .

Physicochemical and Spectral Properties

Table 4: Analytical Data Comparison

Compound Type Melting Point (°C) 1H NMR (δ, Key Peaks) HRMS (Calculated/Found) Reference Evidence
6o () Not reported 1H: Ethoxy (δ 1.2–1.4), aromatic (δ 6.8–7.2) 390.1370 / 390.1370
Anticancer derivative 4 () 80–82 1H: Tetrahydrobenzo protons (δ 1.6–2.7) Not provided
Acetylcholinesterase inhibitor () 196–236 1H: Piperazine (δ 2.5–3.5), NH (δ 6.0–6.5) MS: M+ peaks (e.g., m/z 450.2)

Insights :

  • The target compound’s 4-methoxyphenyl group would produce distinct aromatic protons (δ ~6.8–7.4) and a methoxy singlet (δ ~3.8) in 1H NMR.
  • HRMS data (as in ) are critical for confirming molecular weight and purity .

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